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Abstract
URB694, also known as 6-hydroxy-[1,1'-biphenyl]-3-yl-cyclohexylcarbamate, is a potent and

irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). As a second-

generation FAAH inhibitor, it demonstrates improved metabolic stability and selectivity

compared to its predecessor, URB597. This document provides a comprehensive technical

overview of the discovery, synthesis, and mechanism of action of URB694, intended for

researchers and professionals in the field of drug development.

Introduction and Discovery
The discovery of URB694 emerged from research focused on developing inhibitors of Fatty

Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for

the degradation of anandamide and other fatty acid amides. Early efforts in this area led to the

development of O-arylcarbamate inhibitors, such as URB597, which demonstrated significant

potential in modulating endocannabinoid signaling.

URB694 was developed as a "second generation" inhibitor with the aim of improving upon the

pharmacological profile of earlier compounds. Specifically, research sought to enhance

metabolic stability and selectivity for FAAH, thereby reducing off-target effects and improving in

vivo efficacy.
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Synthesis of URB694
The synthesis of URB694 follows a general procedure for the preparation of O-arylcarbamates.

The following protocol is adapted from the established synthesis of analogous compounds.

Experimental Protocol: Synthesis of 6-hydroxy-[1,1'-
biphenyl]-3-yl-cyclohexylcarbamate (URB694)
Materials:

3-Bromoanisole

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)2)

Triphenylphosphine (PPh3)

Potassium carbonate (K2CO3)

Toluene

Ethanol

Water

Boron tribromide (BBr3)

Dichloromethane (DCM)

Cyclohexyl isocyanate

Triethylamine (TEA)

Silica gel for column chromatography

Standard laboratory glassware and equipment

Procedure:
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Step 1: Synthesis of 3-methoxy-1,1'-biphenyl

To a solution of 3-bromoanisole (1.0 eq) in a 2:1 mixture of toluene and ethanol, add

phenylboronic acid (1.2 eq) and an aqueous solution of potassium carbonate (2 M, 2.0 eq).

Deoxygenate the mixture by bubbling argon through it for 15 minutes.

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

Heat the mixture to reflux and stir under an argon atmosphere for 12 hours.

After cooling to room temperature, dilute the reaction with water and extract with ethyl

acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield 3-methoxy-1,1'-

biphenyl.

Step 2: Demethylation to [1,1'-biphenyl]-3-ol

Dissolve 3-methoxy-1,1'-biphenyl (1.0 eq) in anhydrous dichloromethane (DCM) and cool the

solution to 0 °C in an ice bath.

Slowly add a solution of boron tribromide (1 M in DCM, 1.2 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

Quench the reaction by carefully adding methanol, followed by water.

Extract the product with DCM, wash the organic layer with water and brine, dry over

anhydrous sodium sulfate, and concentrate in vacuo.

The crude [1,1'-biphenyl]-3-ol is typically used in the next step without further purification.

Step 3: Synthesis of URB694
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Dissolve [1,1'-biphenyl]-3-ol (1.0 eq) in anhydrous DCM.

Add triethylamine (1.2 eq) followed by cyclohexyl isocyanate (1.1 eq).

Stir the reaction mixture at room temperature for 16 hours.

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the final product, URB694, by silica gel column chromatography.

Characterization Data:

While a dedicated publication with the complete characterization data for the non-radiolabeled

URB694 is not readily available, analysis of analogous compounds suggests the following

would be expected:

¹H NMR and ¹³C NMR: Spectra would confirm the presence of the biphenyl and cyclohexyl

moieties, as well as the carbamate linkage.

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of

URB694 (C19H21NO2, MW: 295.38 g/mol ) would be observed.

Synthesis Workflow Diagram

Step 1: Suzuki Coupling

Step 2: Demethylation
Step 3: Carbamate Formation3-Bromoanisole Suzuki ReactionPhenylboronic acid, Pd(OAc)2, PPh3, K2CO3 3-methoxy-1,1'-biphenyl

Demethylation

BBr3

[1,1'-biphenyl]-3-ol
Carbamate Formation

Cyclohexyl isocyanate, TEA

URB694
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Synthetic pathway for URB694.
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Quantitative Data
URB694 is a potent inhibitor of FAAH. The following tables summarize the available

quantitative data for URB694 and its predecessor, URB597, for comparative purposes.

Table 1: In Vitro FAAH Inhibition

Compound IC₅₀ (nM) Species
Assay
Conditions

Reference

URB694 30.0 ± 5.8 Rat Brain
Hydrolysis of

[³H]-anandamide
[1]

URB597 7.7 ± 1.5 Rat Brain
Hydrolysis of

[³H]-anandamide
[1]

Table 2: In Vivo FAAH Inhibition and Brain Concentration

Compound
Dose
(mg/kg, i.p.)

Time Post-
Injection

Brain
Concentrati
on (pmol/g)

FAAH
Inhibition
(%)

Reference

URB694 1 15 min ~150 ~95

URB694 1 60 min ~50 ~90

URB597 1 15 min ~200 ~100

URB597 1 60 min ~50 ~80

Mechanism of Action and Signaling Pathway
URB694 acts as an irreversible inhibitor of FAAH through the covalent modification of the

enzyme's active site. The carbamate moiety of URB694 carbamylates the catalytic serine

residue (Ser241) of FAAH, rendering the enzyme inactive.

By inhibiting FAAH, URB694 prevents the breakdown of anandamide and other endogenous

fatty acid amides. This leads to an elevation of their levels in the brain and peripheral tissues,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b8822789?utm_src=pdf-body
https://www.benchchem.com/product/b8822789?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK117244/
https://www.ncbi.nlm.nih.gov/books/NBK117244/
https://www.benchchem.com/product/b8822789?utm_src=pdf-body
https://www.benchchem.com/product/b8822789?utm_src=pdf-body
https://www.benchchem.com/product/b8822789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other

targets.

Signaling Pathway Diagram

URB694

FAAH
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Mechanism of action of URB694.

Experimental Protocols for Biological Assays
FAAH Activity Assay (Radiometric)
This protocol is a standard method for determining FAAH activity and the inhibitory potential of

compounds like URB694.

Materials:

Rat brain homogenate (or other FAAH source)

[³H]-Anandamide (radiolabeled substrate)

Assay buffer (e.g., Tris-HCl, pH 7.4)

URB694 or other test inhibitors
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Scintillation vials and cocktail

Liquid scintillation counter

Procedure:

Prepare rat brain homogenates in assay buffer.

Pre-incubate the brain homogenate with various concentrations of URB694 or vehicle control

for a specified time (e.g., 15 minutes) at 37 °C.

Initiate the enzymatic reaction by adding [³H]-anandamide to the mixture.

Incubate for a defined period (e.g., 30 minutes) at 37 °C.

Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).

Separate the aqueous and organic phases by centrifugation. The radiolabeled breakdown

product ([³H]-ethanolamine) will be in the aqueous phase, while unreacted [³H]-anandamide

remains in the organic phase.

Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and

measure radioactivity using a liquid scintillation counter.

Calculate the percentage of FAAH inhibition by comparing the radioactivity in the inhibitor-

treated samples to the vehicle control.

Experimental Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b8822789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Incubation

Analysis

Prepare Brain Homogenate

Pre-incubate Homogenate
with URB694

Prepare URB694 Dilutions

Add [3H]-Anandamide
to start reaction

Incubate at 37°C

Stop reaction with
organic solvent

Separate Aqueous and
Organic Phases

Measure Radioactivity
in Aqueous Phase

Calculate % Inhibition

Click to download full resolution via product page

Workflow for a radiometric FAAH activity assay.
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Conclusion
URB694 represents a significant advancement in the development of FAAH inhibitors, offering

improved in vivo properties over earlier compounds. Its potent and irreversible inhibition of

FAAH leads to the enhancement of endocannabinoid signaling, a mechanism with therapeutic

potential for a range of neurological and inflammatory disorders. This technical guide provides

a foundational understanding of the discovery, synthesis, and biological evaluation of URB694
for researchers and drug development professionals. Further investigation into its clinical

applications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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